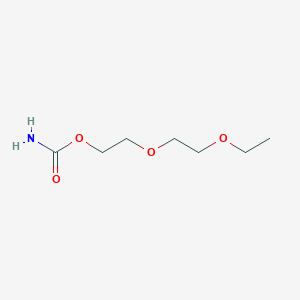

2-(2-Ethoxyethoxy)ethyl carbamate

Description

General Overview of Carbamate (B1207046) Functional Groups in Molecular Design

The carbamate group, characterized by the -O-CO-NH- linkage, is a pivotal structural motif in modern molecular design and medicinal chemistry. nih.govexlibrisgroup.com Structurally, it can be considered a hybrid of an ester and an amide, a feature that bestows upon it a unique combination of chemical stability and reactivity. nih.gov This stability arises from the resonance between the amide and carboxyl groups. nih.gov

Carbamates are integral to many therapeutic agents and are widely used as protecting groups for amines in organic synthesis. nih.govnih.govacs.org Their utility in molecular design stems from several key properties:

Chemical and Proteolytic Stability: Carbamates generally exhibit excellent stability, making them robust components in complex molecular architectures. nih.govnih.gov They are typically more stable enzymatically than corresponding esters. nih.gov

Hydrogen Bonding Capability: The carbamate moiety can participate in hydrogen bonding through its carbonyl group and the NH group, which is crucial for molecular recognition and binding interactions. nih.govacs.org

Conformational Restriction: The delocalization of electrons on the nitrogen atom into the carbonyl group imposes a degree of conformational rigidity, which can be advantageous in designing molecules with specific three-dimensional structures. nih.govacs.org

Modulation of Properties: By substituting the O- and N-termini of the carbamate, researchers can fine-tune a molecule's biological and pharmacokinetic properties. nih.govnih.gov

These characteristics have led to the extensive use of carbamates as peptide bond surrogates and as key components in the design of prodrugs. nih.govnih.gov

Significance of Poly(ethylene glycol) (PEG) Analogues and Ethoxyethoxy Chains in Molecular Engineering

Poly(ethylene glycol) (PEG) and its analogues are central to modern molecular engineering, particularly in the development of biomaterials and drug delivery systems. rsc.orgmdpi.com These polymers are prized for their hydrophilicity, biocompatibility, and ability to prevent non-specific protein adsorption, a property often referred to as "stealth." rsc.orgmdpi.comnih.gov

The 2-(2-ethoxyethoxy)ethyl moiety in the target compound is a short chain that mirrors the repeating units of PEG. This structural feature imparts PEG-like properties to the molecule. The parent alcohol, 2-(2-ethoxyethoxy)ethanol, is a well-known solvent used in various commercial applications, highlighting the useful nature of this chemical structure. wikipedia.orgatamanchemicals.com

Key attributes of PEG analogues and ethoxyethoxy chains in molecular engineering include:

Hydrophilicity: The ether linkages and terminal hydroxyl group (in the parent alcohol) make these chains highly soluble in water and other polar solvents. atamanchemicals.com

Biocompatibility: PEG-based structures are generally non-toxic and non-immunogenic, making them suitable for in vivo applications. rsc.orgnih.gov

Chemical Versatility: While PEG itself has limited functionalization points (at the chain ends), shorter PEG analogues like the ethoxyethoxy group can be incorporated into a wide variety of molecules, lending their favorable properties to the final construct. rsc.orgmdpi.com

These chains are often incorporated into hydrogels for tissue engineering, used to create stimuli-responsive nanomedicines, and attached to therapeutic molecules to improve their pharmacological profiles. rsc.orgnih.govacs.org

Rationale for Research Focus on 2-(2-Ethoxyethoxy)ethyl Carbamate Structural Motifs

The scientific interest in the this compound structure is rooted in the desire to create molecules that synergistically combine the properties of both the carbamate functional group and the PEG-like ethoxyethoxy chain. This specific structural motif represents a building block for larger, more complex molecules intended for advanced research applications.

The rationale for focusing on this compound includes:

Creation of Amphiphilic Molecules: Combining the polar, hydrophilic ethoxyethoxy tail with the carbamate group allows for the synthesis of molecules with both water-soluble and organic-soluble characteristics.

Development of Functional Biomaterials: The carbamate can serve as a stable linker or a reactive handle for attaching the hydrophilic ethoxyethoxy chain to other molecules or surfaces. This is a common strategy in creating biocompatible coatings or functionalized hydrogels.

Linkers in Bioconjugation: In the synthesis of complex bioconjugates, a linker is often required to connect a biomolecule to another moiety (e.g., a drug or an imaging agent). A molecule like this compound, or derivatives thereof, can serve as a flexible, hydrophilic, and stable linker. The tert-Butyl protected version, tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, is a commercially available example of such a building block used in chemical synthesis. bldpharm.com

By studying the synthesis and properties of this compound, researchers gain insights into how to effectively merge the structural rigidity and hydrogen-bonding capacity of carbamates with the hydrophilicity and biocompatibility of PEG analogues. This knowledge is crucial for the rational design of new materials and molecules for applications in fields ranging from materials science to biotechnology.

Research Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₅NO₄ | nih.gov |

| Molecular Weight | 177.20 g/mol | bldpharm.com |

| CAS Number | 1379303-63-5 | bldpharm.com |

This table presents the fundamental physicochemical properties of the title compound.

Table 2: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature/Use |

|---|---|---|---|

| Ethyl carbamate | C₃H₇NO₂ | 89.094 | Parent carbamate compound; known carcinogen. wikipedia.org |

| 2-(2-Ethoxyethoxy)ethanol | C₆H₁₄O₃ | 134.175 | Parent alcohol; solvent. wikipedia.org |

| 2-(2-Ethoxyethoxy)ethyl acetate (B1210297) | C₈H₁₆O₄ | 176.21 | Ester derivative; used in synthesis. sigmaaldrich.com |

| tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C₁₁H₂₃NO₅ | 249.30 (approx.) | Protected carbamate building block for synthesis. bldpharm.com |

This interactive table provides data on compounds structurally related to this compound, offering context for its chemical properties and potential applications.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-ethoxyethoxy)ethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-2-10-3-4-11-5-6-12-7(8)9/h2-6H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKFNWYUYUAOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 2 Ethoxyethoxy Ethyl Carbamate and Analogues

Established Synthetic Routes to 2-(2-Ethoxyethoxy)ethyl Carbamate (B1207046) Structures

The creation of 2-(2-ethoxyethoxy)ethyl carbamate and related molecules relies on fundamental organic reactions. These methods are tailored to precisely install the carbamate functional group and build the desired molecular architecture.

Carbamoylation Reactions with Isocyanates and Related Precursors

A primary method for synthesizing carbamates is through the reaction of an alcohol with an isocyanate. In the case of this compound, this involves the reaction of 2-(2-ethoxyethoxy)ethanol with an appropriate isocyanate. This reaction is a type of nucleophilic addition where the oxygen of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate group.

While direct literature on the synthesis of this compound via this method is not extensively detailed in the provided results, the synthesis of other carbamates from analogous alcohols and isocyanates is a well-established principle in organic chemistry. For instance, the synthesis of various carbamate-based inhibitors of cholinesterase has been demonstrated, showcasing the versatility of this reaction. nih.gov

Esterification Approaches to Ethoxyethoxy Esters as Synthetic Precedents

Esterification reactions provide a valuable precedent for the formation of bonds to the hydroxyl group of 2-(2-ethoxyethoxy)ethanol. The synthesis of 2-(2-ethoxyethoxy)ethyl acetate (B1210297), for example, is achieved through the esterification of 2-(2-ethoxyethoxy)ethanol with acetic acid or its derivatives. spectrumchemical.comsigmaaldrich.comnist.gov This compound, also known as diethylene glycol monoethyl ether acetate, is a colorless liquid with a characteristic sweet odor. spectrumchemical.comnih.gov

The reaction can be carried out by various methods, including Fischer esterification, which involves heating the alcohol and carboxylic acid with an acid catalyst. Alternatively, more reactive derivatives of the carboxylic acid, such as acyl chlorides or anhydrides, can be used for a more rapid and often higher-yielding reaction. A patent describes the preparation of esters of 2-(2-diethylaminoethoxy)-ethanol by reacting the alcohol with a carbonyl halogenide (acyl chloride) in toluene. google.com Another approach involves the trans-esterification of a methyl or ethyl ester with the amino alcohol in the presence of a catalyst like metallic sodium. google.com These established esterification methods highlight the reactivity of the terminal hydroxyl group of the ethoxyethoxy chain and serve as a model for forming other functional groups, including carbamates.

Incorporation of Protected Amine and Hydroxyl Functionalities for Controlled Synthesis

In the synthesis of more complex analogues of this compound, the use of protecting groups is crucial for achieving selectivity and control. When other reactive functional groups are present in the molecule, such as amines or additional hydroxyls, they must be temporarily blocked or "protected" to prevent them from participating in unwanted side reactions.

For instance, the synthesis of amine-terminated polymers often involves initiators with protected amine groups. rsc.org Common amine protecting groups include tert-butyloxycarbonyl (BOC) and phthalimide. rsc.org The BOC group can be introduced to protect an amine and is stable under many reaction conditions, yet it can be readily removed under acidic conditions. The synthesis of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate demonstrates the use of a BOC-protected amine on a diethylene glycol backbone, leaving a free hydroxyl group for further reactions. sigmaaldrich.combldpharm.com

Functionalization and Derivatization Techniques for this compound Scaffolds

Once the core this compound structure is assembled, it can be further modified to introduce new functionalities. These derivatization techniques are essential for creating a diverse range of molecules with specific properties and applications.

Introduction of Azido (B1232118) Groups for Bioconjugation and Click Chemistry

The introduction of an azido group (N₃) onto the 2-(2-ethoxyethoxy)ethyl scaffold is a powerful strategy for enabling bioconjugation and participation in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting triazole linkage is stable and forms rapidly under mild conditions, making it ideal for attaching these molecules to biomolecules like proteins or nucleic acids.

A common method for introducing an azide (B81097) is through the nucleophilic substitution of a leaving group, such as a halide or a tosylate, with an azide salt like sodium azide (NaN₃). For example, 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427) can be prepared by treating 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride with sodium azide in water. chemicalbook.com The resulting alcohol can then be further functionalized. For instance, it can be converted to a tosylate, which can then be displaced by an amine to yield 2-[2-(2-azidoethoxy)ethoxy]ethanamine. chemicalbook.com This amine-terminated, azido-functionalized molecule is a valuable building block for more complex structures.

Halogenation Strategies for Subsequent Chemical Transformations

Halogenation, the introduction of a halogen atom (F, Cl, Br, I), is a fundamental transformation in organic synthesis that creates a reactive handle for further modifications. A halogenated 2-(2-ethoxyethoxy)ethyl derivative can serve as a precursor for a wide range of subsequent reactions, including nucleophilic substitutions, cross-coupling reactions, and elimination reactions.

For example, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride is a key intermediate that can be used to introduce the azido group as described previously. chemicalbook.com The chlorine atom serves as a good leaving group, allowing for its displacement by a nucleophile like the azide anion. The synthesis of such halogenated compounds can often be achieved from the corresponding alcohol, 2-(2-ethoxyethoxy)ethanol, by treatment with a suitable halogenating agent.

The versatility of these halogenated intermediates makes them valuable in the synthesis of a broad spectrum of this compound analogues and other derivatives.

Formation of Branched Oligoethyleneglycol-Amine Linkers

The development of branched oligo(ethylene glycol) (OEG) structures is significant for creating multivalent systems used in biomedical applications. A convergent synthesis pathway has been designed to produce trifunctional OEG-amine linkers. rsc.orgrsc.org This methodology provides access to symmetrical dialkylamines that feature two identical functional groups at the chain ends and a central nitrogen atom, with minimal disruption to the native OEG backbone. rsc.orgrsc.orgresearchgate.net

The core of this synthetic strategy is the reductive coupling of a primary azide. rsc.org This reaction is applied to bifunctional OEG-azide precursors, leading to the formation of the desired trifunctional amine linker. rsc.org The process begins with the synthesis of linear bifunctional OEG building blocks that have an azide group at one end and either an ester or an amino group at the other. rsc.org A key step involves the mono-activation of one of the terminal hydroxyl groups of the parent OEG molecule. rsc.org

Investigations into the reaction mechanism have identified the formation of nitrile and imine intermediates, which subsequently react with the reduced free amine. rsc.orgresearchgate.net These trifunctional OEG-amine linkers serve as valuable building blocks for constructing more complex molecules. They have been successfully used in coupling reactions to produce branched, multifunctional PEG dendrons, which are discrete and well-defined molecular structures. rsc.orgrsc.org These dendrons have potential uses in applications where multivalency is a key requirement. researchgate.net

Table 1: Synthesis of Trifunctional OEG-Amine Linkers

| Step | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Mono-activation of OEG | Tosyl chloride, Silver(I) oxide, Potassium iodide | Selective formation of monotosyl derivatives. rsc.org |

| 2 | Azide Formation | Azide source | Introduction of the azide functional group to create bifunctional OEG-azide precursors. rsc.org |

| 3 | Reductive Coupling | Reducing agent | Dimerization of the azide precursor to form a symmetrical dialkylamine with a central nitrogen. rsc.orgrsc.org |

| 4 | Dendron Synthesis | Coupling reaction | Formation of branched multifunctional PEG dendrons using the trifunctional linkers. rsc.org |

Solid-Phase Synthesis Applications of Carbamate-Containing Linkers

Carbamate-containing linkers are integral to solid-phase synthesis, a technique that has revolutionized the production of peptides and other organic molecules by anchoring the growing chain to an insoluble polymer support. nih.govyoutube.com The linker is a crucial component, acting as a specialized protecting group for a functional group (typically a carboxylic acid) while the synthesis proceeds. combichemistry.com Its stability during the synthetic steps and the ease of cleavage to release the final product in high yield are paramount. combichemistry.com

The foundation of solid-phase synthesis is the resin, which consists of a solid support (polymeric beads) functionalized with a linker. biosynth.com The choice of resin and linker is critical for the success of the synthesis. nih.gov Common solid supports include polystyrene, which can be functionalized with various linkers to suit different synthetic strategies. combichemistry.comnih.gov

The design of a functionalized resin involves selecting a linker that is stable to the reaction conditions used for chain elongation but can be cleaved under specific, controlled conditions at the end of the synthesis. nih.gov For peptide synthesis, this often means the linker must be stable to the reagents used for deprotecting the α-amino group of the growing peptide chain. nih.gov

One widely used linker is the Wang linker, which is a 4-hydroxybenzyl alcohol moiety attached to a polystyrene core. peptide.com It is designed for the synthesis of peptide carboxylic acids using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. combichemistry.com The substrate is attached to the linker via a benzylic ester bond, which is stable under various conditions but can be readily cleaved with trifluoroacetic acid (TFA). combichemistry.compeptide.com A more acid-labile version, the SASRIN resin, incorporates a methoxy (B1213986) group to further stabilize the carbocation formed during acidic cleavage. combichemistry.com

The carbamate linkage itself is employed in specific strategies, for instance, to anchor amino functionalities to a resin. diva-portal.orgresearchgate.net In one such application, amino-functionalized neoglycolipids were prepared using a carbamate strategy to attach amino groups to a (2-fluoro-4-hydroxymethylphenoxy)acetic acid linker resin. diva-portal.orgresearchgate.net This demonstrates the versatility of carbamate chemistry in designing specialized resins for complex organic synthesis.

Table 2: Common Linkers for Solid-Phase Synthesis of Carboxylic Acids

| Linker | Resin Name | Typical Cleavage Condition | Key Feature |

|---|---|---|---|

| Chloromethyl | Merrifield Resin | Hydrogen Fluoride (HF) | The original linker for peptide synthesis. combichemistry.com |

| 4-Alkoxybenzyl alcohol | Wang Resin | Trifluoroacetic Acid (TFA) | Designed for Fmoc-based peptide synthesis. combichemistry.compeptide.com |

| 2,4-Dialkoxybenzyl alcohol | SASRIN Resin | Dilute TFA | Highly acid-labile. combichemistry.com |

| (2-Fluoro-4-hydroxymethylphenoxy)acetic acid | N/A | Trifluoroacetic Acid (TFA) | Used in carbamate strategies for anchoring amino functionalities. diva-portal.orgresearchgate.net |

The integration of resins functionalized with carbamate-containing or other linkers into solid-phase synthesis protocols follows a well-established workflow. The process begins with the attachment of the first building block (e.g., an N-protected amino acid) to the functionalized resin. youtube.com For linkers like the Wang resin, this involves an esterification reaction between the C-terminal carboxylic acid of the first amino acid and the linker's hydroxyl group. combichemistry.com

Once the first molecule is anchored, the synthesis proceeds through iterative cycles of deprotection and coupling. In Fmoc-based peptide synthesis, the Fmoc protecting group on the α-amino group is removed, typically with a base like piperidine. researchgate.net Then, the next Fmoc-protected amino acid is coupled to the newly freed amine using a coupling reagent. youtube.com This cycle is repeated until the desired sequence is assembled.

The final step is the cleavage of the completed molecule from the solid support. biosynth.com The choice of cleavage reagent and conditions is dictated by the lability of the linker. combichemistry.com For Wang and similar resins, a strong acid like TFA is used, which not only cleaves the ester bond to the linker but often simultaneously removes side-chain protecting groups from the amino acids. combichemistry.comresearchgate.net In strategies utilizing a carbamate linkage to the resin, cleavage conditions are similarly tailored to the specific chemistry of the linker to release the target molecule. diva-portal.orgresearchgate.net For example, amino-functionalized glycoconjugates anchored via a carbamate strategy were successfully cleaved from the support using TFA. researchgate.net The progress of key synthetic steps on the solid phase can be monitored using techniques like gel-phase 19F NMR spectroscopy, especially when fluorinated linkers or protecting groups are employed. diva-portal.orgresearchgate.net

Mechanistic Investigations of Carbamate Containing Systems

Reaction Kinetics and Polymerization Mechanisms Associated with Ethoxyethoxy Monomers

The study of ethoxyethoxy monomers, particularly their polymerization behavior, provides insight into the formation of polymers with tailored properties. Understanding the kinetics and mechanisms is crucial for controlling the final molecular architecture.

Free radical polymerization is a common method for polymerizing vinyl monomers like acrylates and methacrylates. The process is typically initiated by the decomposition of an initiator, such as α,α'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), into free radicals. mdpi.commdpi.com These radicals then react with monomer units to begin the formation of polymer chains. mdpi.com The polymerization of monomers like 2-ethoxyethyl methacrylate (B99206) and 2-(2-ethoxyethoxy)ethyl methacrylate (DEGMA) follows this general kinetic scheme. researchgate.net

The polymerization rate for these monomers is influenced by several factors. For instance, the rate of polymerization for 2-ethoxyethyl methacrylate is higher than that of methyl methacrylate (MMA). researchgate.net The reaction can be carried out under various conditions, including in solution, in bulk, and in biphase media using phase transfer catalysts. ripublication.com Controlled or "living" polymerization techniques, such as Atomic Transfer Radical Polymerization (ATRP), have also been successfully applied to methacrylate monomers, allowing for the synthesis of polymers with well-defined structures and narrow molecular weight distributions. nih.gov

Research into the free radical polymerization of various methacrylates in supercritical carbon dioxide (scCO₂) has shown that the polymerizability can be significantly affected by the monomer's molecular structure. nih.gov For example, the presence of a trifluoromethyl group can decrease the polymerization activity. nih.gov While specific studies on 2-(2-ethoxyethoxy)ethyl carbamate (B1207046) polymerization are scarce, the behavior of analogous ethoxyethoxy methacrylates provides a foundational understanding. For example, the polymerization of 2-(methoxyethoxy)ethyl methacrylate (MEO₂MA) has been conducted via different controlled mechanisms to create block copolymers. nih.gov

Structural parameters of the monomer play a significant role in polymerization kinetics and the properties of the resulting polymer. In the case of ethoxyethoxy methacrylates, the presence of the ether linkages can influence solubility and reactivity. The polymerization of 2-ethoxyethyl methacrylate and 2-(2-ethoxyethoxy)ethyl methacrylate, for instance, exhibits a pronounced gel effect, also known as the Trommsdorff−Norrish−Smith effect, at very low monomer conversions. researchgate.netresearchgate.net The gel effect is an auto-acceleration in the rate of polymerization that occurs as the viscosity of the system increases, which slows down the termination reactions between growing polymer chains. researchgate.net

The gelation process marks the transition from a liquid state of soluble, branched polymers (the sol) to a single, macroscopic, insoluble polymer network (the gel). ethz.ch This transition occurs at a critical point of cross-linking. ethz.ch The structure of the monomer influences when and how this transition occurs. Studies on poly(acrylamide derivative) gels have shown that the monomer sequence along the network chain significantly affects the swelling properties of the gel. nih.gov Gels synthesized via copolymerization, which results in a random monomer distribution, display properties that are an average of the constituent monomers. nih.gov In contrast, gels formed through the co-crosslinking of prepolymers can create a blocky network structure where the different components contribute to the swelling properties more independently. nih.gov

The choice of initiator and its concentration also impacts polymerization. Redox initiators, for example, can be used to achieve bubble-free frontal polymerization of acrylates by lowering the reaction front temperature and avoiding the formation of gaseous byproducts that can occur with conventional thermal initiators. mdpi.com

Table 1: Comparison of Polymerization Parameters for Ethoxyethoxy Methacrylates

| Monomer | Initiator | Solvent | Key Observation | Reference |

| 2-Ethoxyethyl methacrylate | AIBN, LP | Ethyl Acetate (B1210297), Toluene | Gel effect observed at very low conversions. Polymerization rate is higher than that of methyl methacrylate. | researchgate.net |

| 2-(2-Ethoxyethoxy)ethyl methacrylate | AIBN, LP | Ethyl Acetate, Toluene | Gel effect observed at very low conversions. | researchgate.net |

| 2-(Methoxyethoxy)ethyl Methacrylate | Not specified | Not specified | Used in the synthesis of block-copolymers via controlled polymerization mechanisms. | nih.gov |

Degradation Pathways and Stability of Carbamate Bonds

The stability of the carbamate linkage is a critical factor in its environmental persistence and its function in various applications. Degradation can occur through electrochemical, biological, and chemical pathways.

Electrochemical methods can be employed for both the detection and degradation of carbamate compounds. Studies on carbamate pesticides have demonstrated that they can be electrochemically decomposed in aqueous solutions. researchgate.net Conductive boron-doped diamond thin-film electrodes have proven effective for the electrochemical detection of N-methylcarbamate pesticides like carbaryl (B1668338) and carbofuran (B1668357). epa.gov

Two primary electrochemical detection approaches have been utilized. The first involves the direct oxidation of the carbamate molecule at a high operating potential (e.g., +1.45 V vs. Ag/AgCl). epa.gov The second, more sensitive method involves a preliminary step of alkaline hydrolysis to convert the carbamate ester into its phenolic derivatives. These derivatives can then be oxidized at a much lower potential (e.g., +0.9 V vs. Ag/AgCl), which enhances detection sensitivity. epa.gov This two-step process highlights a key degradation pathway for carbamates: hydrolysis of the ester bond, which can be facilitated electrochemically. The diamond electrodes offer excellent stability, even under harsh conditions such as anodic treatment for surface reactivation, a process that would damage conventional glassy carbon electrodes. epa.gov

The carbamate bond is susceptible to degradation by a wide variety of microorganisms, including bacteria and fungi, which can utilize these compounds as sources of carbon and nitrogen. frontiersin.orgnih.gov The initial and most crucial step in the microbial degradation of many carbamate pesticides is the enzymatic hydrolysis of the carbamate's ester or amide linkage. frontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. plos.orgnih.gov

Several carbamate-degrading enzymes have been identified and characterized, including CehA, McbA, and CahA. frontiersin.orgnih.gov Following hydrolysis, the resulting products are funneled into other cellular metabolic pathways. For example, the hydrolysis of N-methylcarbamates often yields methylamine, which can be used by the microorganism through C1 metabolism as both a carbon and nitrogen source. frontiersin.orgnih.gov

The subsequent degradation of the remaining molecular structure depends on its chemical nature. For carbamates containing aromatic rings, such as carbaryl and carbofuran, degradation pathways often involve the hydroxylation of the aromatic nucleus by oxygenase enzymes, leading to catechol intermediates that are further metabolized. frontiersin.orgnih.gov In some bacteria, multiple degradation routes for a single carbamate compound can exist simultaneously, such as both hydrolytic and oxidative pathways for carbofuran degradation in certain Pseudomonas species. frontiersin.orgnih.gov The genetic basis for these degradation capabilities is often found on plasmids, which can facilitate the evolution of these metabolic functions through mechanisms like horizontal gene transfer. nih.goviwaponline.com

Table 2: Enzymes Involved in Carbamate Degradation

| Enzyme/Enzyme Class | Function | Example Microorganism | Target Carbamate(s) | Reference |

| Carbamate Hydrolase (e.g., CehA, McbA) | Hydrolysis of the carbamate ester linkage | Rhizobium sp. AC100, Pseudomonas sp. C5pp | Carbaryl | frontiersin.orgnih.gov |

| Carbamate Hydrolase (e.g., CahA) | Hydrolysis of the carbamate amide linkage | Arthrobacter sp. RC100 | Carbaryl, Phenmedipham, Propoxur | frontiersin.orgnih.gov |

| Oxygenases | Hydroxylation of aromatic rings | Various bacteria | Aromatic carbamates (e.g., Carbofuran) | frontiersin.orgnih.gov |

| Urethanase | Decomposition of ethyl carbamate to ammonia | Not specified (used in biosensors) | Ethyl carbamate | researchgate.net |

The chemical stability of the carbamate bond is highly dependent on environmental conditions, particularly pH. nih.gov Carbamates are generally more stable than corresponding esters under neutral conditions but are susceptible to both acid- and base-catalyzed hydrolysis. researchgate.netacs.org

In acidic solutions, the mechanism of hydrolysis can vary. Studies on ethyl carbamate and related compounds have shown a shift from an A2 (bimolecular) to an A1 (unimolecular) mechanism as the acidity of the solution increases. rsc.org For other carbamates, the hydrolysis can proceed via an AAc2 mechanism, where a water molecule attacks the protonated ester. rsc.org

Alkaline hydrolysis is often the dominant degradation pathway in environmental pH ranges. researchgate.net For primary and secondary carbamates, two competing mechanisms can occur: a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon (BAC2 mechanism) or an elimination-addition mechanism (E1cB) that involves the deprotonation of the carbamate nitrogen, followed by the formation of a reactive isocyanate intermediate. nih.gov Primary carbamates tend to hydrolyze much faster via the E1cB mechanism. researchgate.net The structure of the carbamate significantly influences its stability; aryl carbamates are generally less stable than alkyl carbamates under hydrolytic conditions. nih.gov The presence of electron-donating or withdrawing groups on the aryl ring can also alter the rate of hydrolysis. nih.govresearchgate.net

The stability is also affected by the matrix in which the carbamate is present. In biological matrices like plasma, enzymatic hydrolysis can occur in addition to chemical hydrolysis. nih.govnih.gov The presence of organic solvents in aqueous solutions can also disrupt the stability of carbamates. researchgate.net

Molecular Interaction Mechanisms in Functional Chemical Systems

Extensive research into the specific molecular interactions of the chemical compound 2-(2-Ethoxyethoxy)ethyl carbamate within the contexts of targeted protein degradation and enzymatic transformation has yielded no specific findings in the available scientific literature. While the fields of targeted protein degradation and enzyme-mediated carbamate transformation are well-documented for other molecules, "this compound" is not described in existing research concerning these mechanisms. The following sections reflect the lack of available data for this particular compound.

Ternary Complex Formation in Targeted Protein Degradation Modalities

There is no available scientific literature or data detailing the involvement of This compound in the formation of ternary complexes for the purpose of targeted protein degradation. Research in this area, which typically involves the study of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has not included this specific carbamate. Consequently, no data on its potential role as a linker or a ligand to induce the proximity of a target protein and an E3 ubiquitin ligase can be provided.

Interactive Data Table: Ternary Complex Formation Parameters for this compound

| Parameter | Value | Reference |

| Binding Affinity to Target Protein | Not Available | N/A |

| Binding Affinity to E3 Ligase | Not Available | N/A |

| Cooperativity (α) | Not Available | N/A |

| Ternary Complex Stability (Kd) | Not Available | N/A |

As indicated, no experimental or computational data exists for these parameters for the specified compound.

Substrate Recognition and Catalytic Processes in Carbamate-Transforming Enzymes

There is no published research identifying This compound as a substrate for any known carbamate-transforming enzymes, such as carbamate hydrolases or esterases. The scientific literature on the substrate specificity of these enzymes does not mention this compound. Therefore, no information on its recognition by an enzyme active site or the kinetics of its potential enzymatic transformation is available.

Interactive Data Table: Enzymatic Transformation of this compound

| Enzyme | Substrate Specificity | Michaelis Constant (Km) | Catalytic Rate (kcat) |

| Not Applicable | Not Available | Not Available | Not Available |

As indicated, no enzymes have been identified that process this specific carbamate, and thus no kinetic data has been reported.

Advanced Applications in Chemical Synthesis and Materials Science

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells by hijacking the body's own ubiquitin-proteasome system. nih.gov These molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker component, which includes structures derived from 2-(2-ethoxyethoxy)ethyl carbamate (B1207046), is crucial for the efficacy of the PROTAC. nih.govexplorationpub.com

Elucidation of the Role of 2-(2-Ethoxyethoxy)ethyl Carbamate Linkers in PROTAC Architecture

The linker in a PROTAC molecule, far from being a passive spacer, plays a fundamental role in dictating the molecule's biological activity. The this compound moiety, a type of polyethylene (B3416737) glycol (PEG)-based linker, offers several advantages in PROTAC design. explorationpub.com Its inherent flexibility and hydrophilicity can significantly influence the solubility and cell permeability of the entire PROTAC molecule, which are often large and can struggle to cross cell membranes. explorationpub.comresearchgate.net

The length and composition of the linker are critical for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The ethoxyethoxyethyl chain provides a desirable degree of conformational flexibility, allowing the two ends of the PROTAC to optimally orient themselves for simultaneous binding. This spatial arrangement is a key determinant of the efficiency of the subsequent ubiquitination and degradation of the target protein. Research has shown that linkers with ethylene (B1197577) glycol units can establish crucial van der Waals interactions and hydrogen bonds that help to stabilize the ternary complex. explorationpub.com

Rational Structural Modifications for Modulating Protein Degradation Efficiency

The efficiency of protein degradation by a PROTAC can be fine-tuned through rational structural modifications of the linker. Altering the length of the this compound linker can have a profound impact on the potency of the PROTAC. A linker that is too short may lead to steric hindrance, preventing the formation of a productive ternary complex, while an excessively long linker might not effectively bring the E3 ligase and the target protein into close enough proximity for ubiquitination to occur. explorationpub.com

The following table provides examples of how linker modifications can impact PROTAC properties, based on general principles of PROTAC design.

| Linker Modification | Potential Impact on PROTAC Properties | Rationale |

| Increasing the number of ethoxyethoxy units | Increased hydrophilicity and flexibility; potentially altered ternary complex geometry. | Longer PEG chains can improve solubility and may allow for more favorable interactions within the ternary complex. |

| Introducing rigid moieties (e.g., piperazine) | Decreased flexibility; may lead to a more defined and stable ternary complex conformation. | A more rigid linker can reduce the entropic penalty of forming the ternary complex, potentially increasing potency. |

| Altering the carbamate linkage | Modified chemical stability and synthetic accessibility. | The carbamate group itself can be a point of modification to influence the overall properties of the PROTAC. |

Utilization in Biochemical Assay Development and Mechanistic Probes

The this compound linker is also valuable in the development of biochemical assays and mechanistic probes to study PROTAC function. Assays such as amplified luminescent proximity homogeneous assays (ALPHA) and Nano-BRET can be used to quantify the formation of the ternary complex and subsequent protein degradation. nih.govnih.gov In these assays, the linker's properties can be exploited for the attachment of reporter molecules or affinity tags without disrupting the binding of the ligands to their respective proteins.

By systematically varying the structure of the this compound linker and observing the effects on ternary complex formation and protein degradation, researchers can gain insights into the structure-activity relationships (SAR) of a particular PROTAC series. These studies are crucial for understanding the mechanism of action and for the rational design of more effective degraders. nih.gov

Development of Boron Neutron Capture Therapy (BNCT) Agents Utilizing Carbamate Linkers

Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer treatment that involves the selective delivery of boron-10 (B1234237) (¹⁰B) atoms to tumor cells, followed by irradiation with a beam of low-energy neutrons. mdpi.com The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that produces high-energy alpha particles and lithium-7 (B1249544) nuclei, which selectively destroy the cancer cells containing the boron. mdpi.com The success of BNCT is highly dependent on the development of agents that can deliver a sufficient concentration of ¹⁰B to the tumor while minimizing accumulation in healthy tissues. nih.gov

Strategies for Carbamate-Linked Carboranes in Targeted Delivery

Carboranes, which are clusters of boron and carbon atoms, are a rich source of boron for BNCT. nih.gov To achieve tumor-selective delivery, these carboranes can be conjugated to targeting moieties that have an affinity for cancer cells. The this compound linker serves as a versatile platform for connecting carboranes to these targeting groups.

One strategy involves linking a carborane to a molecule that targets hypoxic (low oxygen) regions, which are a common feature of solid tumors. rsc.org For example, researchers have synthesized carbamate-linked nitroimidazolyl carboranes. rsc.org In this design, a nitroimidazole group, which is known to be selectively reduced and trapped in hypoxic cells, is attached to a carborane via a linker containing a this compound moiety. rsc.org The synthesis involves the reaction of a carborane-1-yl isocyanate with a hydroxyl-terminated nitroimidazole derivative, such as 2-[2-[2-(2-nitroimidazol-1-yl)ethoxy]ethoxy]ethanol, to form the carbamate linkage. rsc.org

Exploration of Selective Accumulation in Hypoxic Tumor Tissue

The selective accumulation of BNCT agents in tumors is critical for maximizing therapeutic efficacy and minimizing side effects. The use of nitroimidazole-containing carboranes linked by a this compound is a promising approach to target hypoxic tumor tissue. rsc.org The nitroimidazole moiety acts as a "hypoxia-selective" trigger. In the low-oxygen environment of a tumor, the nitro group of the nitroimidazole is reduced by cellular enzymes to a reactive intermediate that can bind to intracellular macromolecules, effectively trapping the entire carborane-linker-nitroimidazole conjugate within the hypoxic cell. nih.gov

Functional Materials and Polymer Systems Incorporating Ethoxyethoxy Motifs

The incorporation of ethoxyethoxy side chains into polymer backbones is a key strategy for tuning material properties. The inherent flexibility and polarity of the ether linkages provide a molecular-level mechanism for enhancing performance in a range of applications.

The development of flexible electronics requires materials that are not only conductive or semiconductive but also mechanically robust and processable. youtube.com Polymers incorporating the 2-(2-ethoxyethoxy)ethyl group, particularly in the form of acrylate (B77674) monomers like 2-(2-ethoxyethoxy)ethyl acrylate, are utilized to impart critical properties to resins used in coatings and adhesives. sfdchem.com

When this monomer is copolymerized with other acrylates, such as methyl or butyl acrylate, the resulting polymers exhibit significantly improved flexibility, adhesion, and water resistance. sfdchem.com The ethoxyethoxy side chain acts as an internal plasticizer, lowering the glass transition temperature (Tg) of the polymer and preventing the material from becoming brittle. specialchem.com This flexibility is crucial for applications where the substrate may be bent or stretched, such as in wearable sensors or flexible displays. youtube.com Furthermore, these polymers can be formulated into UV-curable coatings and inks, where the ethoxyethoxy group helps to reduce the viscosity of the formulation for better processing and improves adhesion to a variety of substrates, including plastics and metals. sfdchem.com The use of flexible oligo(ethylene oxide) side chains, of which the ethoxyethoxy motif is a prime example, has been shown to be a successful strategy for imparting mechanical deformability to organic solar cells without sacrificing electronic performance. rsc.org

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. The design of hydrogels for specialized applications, such as in regenerative medicine or as stimuli-responsive materials, often involves the careful selection of monomers and cross-linkers to control the final properties of the gel. nih.govnih.gov The ethoxyethoxy motif, as part of the broader family of polyethylene glycol (PEG) structures, is fundamental in this field. bgu.ac.il

The inclusion of these hydrophilic ether groups is a key design principle for enhancing the water uptake and swelling capacity of the hydrogel network. For example, hydrogels can be formed by cross-linking natural polymers like chitosan (B1678972) with diglycidyl ethers of ethylene glycol. researchgate.net The length and density of these ether-containing cross-links directly influence the mechanical properties and swelling behavior of the resulting gel.

Furthermore, polymers containing ethoxyethoxy side chains can exhibit stimuli-responsive behavior. nih.gov These "smart" materials can undergo volume or phase transitions in response to external cues like temperature. nih.govbgu.ac.il This behavior is driven by the hydration and dehydration of the polar ether groups, allowing for the design of systems that can, for instance, release a therapeutic agent in response to a local temperature change. The ability to tailor these properties makes ethoxyethoxy-containing hydrogels valuable for advanced biomedical applications. nih.gov

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. chemeo.com In protein engineering, this concept is used to construct complex, functional architectures from individual protein units. doe.gov The 2-(2-ethoxyethoxy)ethyl group, as a short polyethylene glycol (PEG) linker, plays a crucial role in this process through a technique known as PEGylation. nih.govnih.gov

PEGylation is the covalent attachment of PEG chains to proteins. This modification can improve the protein's solubility, protect it from enzymatic degradation, and reduce its immunogenicity. peptide.comlifetein.com By using customized linkers that incorporate the ethoxyethoxy motif, scientists can precisely control how proteins interact and assemble. For instance, an engineered effector molecule containing a PEG chain can be used to link protein monomers, driving the formation of dynamic, hierarchical structures like nanowires and nanorings. nih.gov The length and flexibility of the PEG linker are critical design parameters that dictate the geometry and stability of the final assembly. nih.gov This strategy provides a versatile platform for creating tunable protein assemblies with advanced functions, such as modulating enzyme activity for therapeutic applications. nih.gov

Contributions to Gas Capture Technologies through Related Ethoxyethoxy Esters

The separation of carbon dioxide (CO2) from industrial gas streams is a critical technology for mitigating greenhouse gas emissions. Physical solvents, which absorb CO2 without a chemical reaction, are an important class of materials for this purpose. Esters containing the ethoxyethoxy moiety have shown significant promise in this area.

The effectiveness of a physical solvent for CO2 capture is determined by its molecular structure and the resulting interactions with CO2 molecules. Research into solvents like 2-(2-ethoxyethoxy)ethyl acetate (B1210297) has revealed the importance of specific functional groups. Studies have shown that both the carbonyl (C=O) group of the ester and the ether (-O-) linkages of the ethoxyethoxy chain contribute to CO2 solubility.

The design of next-generation physical solvents for CO2 capture is guided by several key principles aimed at maximizing efficiency and minimizing operational costs. whiterose.ac.ukrsc.org Materials based on ethoxyethoxy esters align well with these principles.

A primary design goal is high CO2 solubility or capacity, which reduces the amount of solvent that needs to be circulated. rsc.org As noted, the combination of ether and ester groups in molecules like 2-(2-ethoxyethoxy)ethyl acetate provides this high capacity. Another crucial property is low vapor pressure, which minimizes solvent loss during the absorption and regeneration cycles. doe.gov Ethoxyethoxy esters are characterized by high boiling points and correspondingly low vapor pressures. chemeo.comstenutz.euchemicalbook.com Furthermore, an ideal solvent should have low viscosity to reduce pumping energy and enhance mass transfer rates. osti.gov Finally, for applications involving syngas, the solvent should be hydrophobic to avoid the co-absorption of water, which adds to the energy cost of regeneration. doe.gov The alkyl and ether components of ethoxyethoxy esters contribute to their hydrophobic character compared to more traditional hydrophilic solvents.

Interactive Data Table 1: Physicochemical Properties of 2-(2-Ethoxyethoxy)ethyl Acetate

This table summarizes key properties relevant to its application as a physical solvent.

| Property | Value | Reference(s) |

| Molecular Formula | C8H16O4 | chemeo.comchemicalbook.com |

| Molecular Weight | 176.21 g/mol | chemeo.comchemicalbook.com |

| Boiling Point | 217-219 °C | stenutz.euchemicalbook.com |

| Melting Point | -25 °C | stenutz.euchemicalbook.com |

| Density | ~1.011 g/mL at 25 °C | chemicalbook.com |

Interactive Data Table 2: Design Principles for CO2 Physical Solvents and the Role of Ethoxyethoxy Esters

This table outlines key design criteria and how the molecular structure of ethoxyethoxy esters addresses them.

| Design Principle | Rationale | How Ethoxyethoxy Esters Perform | Reference(s) |

| High CO2 Capacity | Reduces solvent circulation rate and equipment size. | The combination of carbonyl and multiple ether oxygens enhances CO2 solubility through favorable molecular interactions. | |

| Low Vapor Pressure | Minimizes solvent loss to the gas stream, reducing operational costs and environmental impact. | These esters have high boiling points, resulting in very low vapor pressures at operating temperatures. | doe.govstenutz.eu |

| Low Viscosity | Reduces energy required for pumping and improves the rate of gas absorption. | While viscosity can be a limiting factor, the molecular structure is designed to balance absorption capacity with acceptable fluid dynamics. | osti.gov |

| Hydrophobicity | Prevents co-absorption of water from the gas stream, which would increase regeneration energy requirements. | The ether and alkyl components provide a degree of hydrophobicity, making them suitable for syngas applications. | doe.gov |

| Thermal & Chemical Stability | Ensures long solvent life and prevents corrosion or degradation. | The ester and ether linkages are generally stable under the temperature and pressure swings of a physical absorption process. |

Analytical Characterization Techniques for 2 2 Ethoxyethoxy Ethyl Carbamate Compounds

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the structural features of 2-(2-Ethoxyethoxy)ethyl carbamate (B1207046). These methods provide detailed information about the connectivity of atoms and the types of chemical bonds present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize 2-(2-Ethoxyethoxy)ethyl carbamate.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the proton environments within the molecule. For carbamates in general, the NH proton and the N-CH₃ proton resonances can show a dependence on concentration and the solvent used. oup.com The chemical structure of the product can be confirmed via ¹H NMR analysis. nih.gov

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their chemical environment, distinguishing between carbonyl carbons, carbons adjacent to oxygen atoms, and aliphatic carbons. acs.orgoregonstate.edu The chemical shifts for the carbons in the ethoxy and ethyl groups will appear in the typical aliphatic region, while the carbamate carbonyl carbon will have a characteristic downfield shift. wisc.edu Quantitative ¹³C NMR spectroscopy can also be used to determine the concentration of species in solution. acs.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (ethoxy) | 1.15 - 1.25 (triplet) | ~15 |

| -O-CH₂-CH₃ (ethoxy) | 3.45 - 3.55 (quartet) | ~66 |

| -O-CH₂-CH₂-O- | 3.60 - 3.70 (multiplet) | ~70 |

| -CH₂-O-C=O | 4.15 - 4.25 (triplet) | ~64 |

| -NH₂ | 4.80 - 5.00 (broad singlet) | - |

| C=O | - | ~158 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the FT-IR spectrum will show characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds. rsc.org

The key vibrational modes expected in the FT-IR spectrum of this compound include:

N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the amine group. rsc.org

C-H stretching: Sharp bands in the region of 3000-2850 cm⁻¹ from the aliphatic C-H bonds.

C=O stretching: A strong, sharp absorption band around 1700 cm⁻¹ characteristic of the carbonyl group in the carbamate functionality. researchgate.netrsc.org

N-H bending: A band around 1600 cm⁻¹. rsc.org

C-O stretching: Strong bands in the region of 1250-1000 cm⁻¹ due to the C-O ether and ester linkages. rsc.org

C-N stretching: A band in the region of 1400-1300 cm⁻¹. rsc.org

These characteristic peaks allow for the unequivocal identification of the carbamate and ethoxyethoxy functionalities within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound, MS analysis would confirm the molecular weight and provide characteristic fragmentation patterns. oup.com

Upon ionization, the molecule will fragment in predictable ways. Common fragmentation patterns for carbamates include the loss of the carbamate group or cleavage at the ether linkages. nih.govacs.org The fragmentation of carbamates can be initiated by the protonation of the carbonyl oxygen or the amino nitrogen. nih.gov A characteristic neutral loss of CH₃NCO (57 Da) can be observed for N-methyl carbamates. nih.gov For carbamate anions, diagnostic losses include the decarboxylation product (-CO₂), which corresponds to a loss of 44 mass units. nih.gov The molecular ion peak [M]⁺ and the pattern of fragment ions are used to confirm the structure of the compound.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of carbamates. s4science.at It is particularly suitable for non-volatile and thermally unstable compounds like this compound. s4science.at

In a typical HPLC analysis, a solution of the sample is injected into a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. For carbamates, reversed-phase columns, such as C18 or C8, are commonly used. nih.govepa.gov

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govs4science.at Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of multiple components. nih.gov

Detection is typically achieved using a UV detector, as the carbamate functional group absorbs UV light. researchgate.net For more sensitive and selective detection, a fluorescence detector can be used after post-column derivatization, or a mass spectrometer can be coupled with the HPLC system (LC-MS). nih.govs4science.at The retention time of the peak corresponding to this compound is used for its identification, while the area of the peak is proportional to its concentration, allowing for purity assessment. acs.orghpst.cz

Interactive Data Table: Typical HPLC Parameters for Carbamate Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 or C8, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 35 - 40 °C |

| Detector | UV at 220 nm or Fluorescence (Ex: 330 nm, Em: 465 nm) after post-column derivatization |

| Injection Volume | 5 - 20 µL |

These are general conditions and may need to be optimized for the specific analysis of this compound.

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. While specific application notes for this compound are not extensively available, methods developed for structurally related compounds, such as diethylene glycol (DEG) and its derivatives, provide a strong framework for its analysis. The underlying principle involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase housed in a column.

For the analysis of this compound, a high-polarity column, such as one with a polyethylene (B3416737) glycol (e.g., Carbowax) or a modified polysiloxane stationary phase, would be suitable due to the polar nature of the carbamate and ether linkages. Derivatization may be employed to enhance volatility and improve peak shape, although direct analysis is often possible.

A typical GC-MS method would involve injecting a solution of the sample into the GC, where it is vaporized. The components are then separated on the column based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and fragments the eluted components, providing a unique mass spectrum that allows for definitive identification. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Table 1: Representative Gas Chromatography (GC) Conditions for the Analysis of Structurally Related Diethylene Glycol Derivatives

| Parameter | Condition 1 | Condition 2 |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) | Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm) |

| Injector Temperature | 250 °C | 260 °C |

| Oven Program | 100 °C (1 min hold), then ramp at 10 °C/min to 250 °C (hold for 4 min) | 80 °C (2 min hold), then ramp at 15 °C/min to 240 °C (hold for 5 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium at a constant flow of 1.5 mL/min |

| Detector | Mass Spectrometer (Scan mode or Selected Ion Monitoring) | Flame Ionization Detector |

| Detector Temperature | N/A (Transfer line at 280 °C) | 280 °C |

This table presents hypothetical yet representative GC conditions based on methods for structurally similar compounds. Actual conditions for this compound would require method development and validation.

Other Quantitative and Qualitative Characterization Methods

Beyond gas chromatography, other analytical techniques are crucial for a full characterization of this compound, providing information on its concentration, thermal stability, and other physicochemical properties.

Titration Analysis

Titration methods can be adapted for the quantitative analysis of carbamates or their precursors. While a direct titration for this compound is not standard, methods have been developed for the analysis of solutions containing carbamates, particularly in the context of CO2 capture where carbamates are formed.

One such method involves the titration of an aqueous solution containing carbamate, carbonate, and bicarbonate with a strong acid, such as sulfuric acid (H₂SO₄). researchgate.net The titration is monitored potentiometrically, and the different equivalence points in the titration curve correspond to the neutralization of the different basic species. This allows for the determination of the total alkalinity and, through calculation, the concentration of the carbamate species. This type of analysis is particularly relevant if this compound is used in applications where it might be in equilibrium with its formation or degradation products in an aqueous environment. The method's accuracy is reported to be high when compared to other techniques like mass balance or precipitation methods. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

The thermal decomposition of carbamates, particularly within polyurethane structures, has been studied extensively. researchgate.netsrce.hrresearchgate.netosti.gov The degradation of polyurethanes typically occurs in multiple steps. The first stage often involves the dissociation of the urethane (B1682113) bond, which is the weakest link, at temperatures ranging from 150 °C to 250 °C. researchgate.netresearchgate.net This is followed by the degradation of the polyol or other backbone components at higher temperatures.

For this compound, a TGA thermogram would be expected to show an initial mass loss corresponding to the volatilization of the compound. The major decomposition step would likely involve the cleavage of the carbamate linkage. The temperature at which this occurs is a key indicator of its thermal stability. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to investigate its thermo-oxidative stability.

Table 2: Illustrative Decomposition Stages for a Polyurethane System Containing Ether Linkages in Thermogravimetric Analysis (TGA)

| Decomposition Stage | Approximate Temperature Range (°C) | Mass Loss (%) | Associated Chemical Process |

| Stage 1 | 150 - 250 | 20 - 30 | Dissociation of urethane linkages |

| Stage 2 | 250 - 400 | 40 - 50 | Degradation of the polyether backbone |

| Stage 3 | > 400 | 10 - 20 | Further degradation and char formation |

This table provides a generalized representation of the thermal decomposition of a polyurethane containing ether linkages, which serves as a model for the expected thermal behavior of this compound. The exact temperatures and mass losses would be specific to the molecule.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Investigations of Molecular Stability and Reactivity

General findings from DFT studies on related molecules indicate that the stability of carbamates is influenced by the resonance between the nitrogen lone pair and the carbonyl group. acs.org This resonance imparts a planar character to the carbamate (B1207046) group and affects the rotational barrier of the C–N bond. acs.org For a molecule like "2-(2-Ethoxyethoxy)ethyl carbamate," DFT could be used to calculate key parameters such as:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Distribution and Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.

Vibrational Frequencies: Predicting the infrared spectrum, which can be used to confirm the structure and identify characteristic functional group vibrations.

Thermodynamic Properties: Calculating enthalpy, entropy, and Gibbs free energy to determine the stability of different conformations or isomers.

While no specific data exists for "this compound," DFT has been successfully applied to study the mechanism of reactions involving other carbamates, such as their formation from CO2 and amines or their role as intermediates in catalysis. mdpi.comnih.gov

Ab Initio Molecular Dynamics Simulations of Reaction Pathways and Conformational Dynamics

Ab Initio Molecular Dynamics (AIMD) is a simulation technique that combines quantum mechanical calculations (from first principles, or ab initio) with classical molecular dynamics. This allows for the simulation of atomic motion over time, providing a dynamic picture of molecular behavior. AIMD is computationally intensive but offers a high level of accuracy for studying chemical reactions and conformational changes.

For a flexible molecule like "this compound," which contains multiple rotatable bonds, AIMD simulations could reveal:

Conformational Landscapes: Identifying the various low-energy shapes (conformers) the molecule can adopt in different environments (e.g., in the gas phase or in a solvent) and the energy barriers between them.

Reaction Mechanisms: Simulating the step-by-step process of a chemical reaction, including the formation and breaking of bonds and the structure of transient transition states.

Solvent Effects: Modeling the explicit interactions between the carbamate and surrounding solvent molecules to understand how the solvent influences its structure and reactivity.

Although no AIMD studies have been performed on "this compound," this method has been instrumental in understanding complex processes in similar chemical systems.

Computational Modeling of Carbamate-Containing Systems in Intermolecular Interactions and Complex Formation

Computational modeling is essential for understanding how molecules interact with each other. For carbamate-containing systems, this includes studying their interactions with biological macromolecules like enzymes or their aggregation behavior in solution. researchgate.netnih.gov Methods like molecular docking and molecular dynamics (MD) with force fields are commonly used.

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. It is widely used in drug design. nih.gov For a molecule containing a carbamate group, docking could predict how it interacts with a binding site, identifying key hydrogen bonds or hydrophobic interactions.

Molecular Dynamics (MD) with Force Fields: MD simulations on a larger scale can model the behavior of many molecules over longer timescales. This is useful for studying the formation of aggregates or the interaction of a molecule with a membrane. researchgate.net

Studies on various carbamates have shown that the carbamate group is an effective peptide bond surrogate, capable of forming strong hydrogen bonds, which is a key feature in molecular recognition and complex formation. acs.org Computational models have been used to explore how ether-containing ligands can affect the aggregation and solvation of metal complexes, a principle that could be extended to understand the intermolecular interactions of "this compound." researchgate.net

Future Research Directions and Emerging Paradigms

Innovations in Modular Synthesis and Bioconjugation Strategies for Carbamate (B1207046) Linkers

The carbamate functional group is a crucial component in the field of bioconjugation, serving as a stable yet strategically cleavable linker to attach molecules to proteins, polymers, and other macromolecules. nih.govacs.org Future research is focused on developing more sophisticated and modular synthesis strategies to create diverse libraries of carbamate-linked conjugates.

Innovations in solid-phase synthesis, for instance, allow for the efficient and controlled construction of complex molecules. diva-portal.orgresearchgate.net A key strategy involves anchoring amino functionalities to a resin using a carbamate linkage, which facilitates the synthesis of neoglycolipids and other bioactive compounds. diva-portal.orgresearchgate.net This approach allows for systematic modification and screening, which is essential for discovering molecules with optimal properties. Another area of advancement is the use of activated mixed carbonates as benign alternatives to phosgene-based routes for carbamate synthesis, making the process more suitable for drug design applications. nih.gov

In bioconjugation, carbamate linkers are being engineered for controlled release applications. For example, researchers have developed β-eliminative releasable linkers that can attach drugs to macromolecules via a cleavable carbamate group. nih.gov This allows for the release of the free, unmodified drug under specific physiological conditions. Similarly, reversible attachment of proteins to polymers like poly(ethylene glycol) (PEG) using degradable carbamate linkers is a promising strategy for controlling protein release from hydrogel drug delivery systems. nih.gov The rate of linker cleavage, and thus drug release, can be fine-tuned by modifying the electronic properties of the linker's constituent parts. nih.gov

Table 1: Selected Strategies in Carbamate Linker Synthesis and Application

| Strategy | Description | Key Features | Application Area |

| Solid-Phase Synthesis | Carbamate groups are used to anchor molecules to a solid support, allowing for sequential chemical modifications. researchgate.netnih.gov | High efficiency; simplified purification; suitable for creating large libraries. nih.gov | Combinatorial chemistry, neoglycolipid synthesis. researchgate.net |

| β-Eliminative Linkers | Linkers designed to cleave under specific conditions (e.g., pH change) to release a payload molecule. nih.gov | Controlled release; releases native amine-containing drugs. nih.gov | Drug delivery, half-life extension. nih.gov |

| Antibody-Drug Conjugates (ADCs) | Carbamate linkers connect a highly potent drug payload to a targeted antibody. acs.orgacs.org | Stability in circulation; specific release within target cells. acs.org | Targeted cancer therapy. acs.org |

| Reversible PEGylation | Proteins are temporarily modified with PEG chains via degradable carbamate linkers to control their release from hydrogels. nih.gov | Tunable release rates; release of native, unmodified protein. nih.gov | Controlled protein delivery. nih.gov |

Expanding the Scope of Targeted Protein Degradation Platforms via Novel Linker Designs

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that removes disease-causing proteins rather than just inhibiting them. nih.govresearchgate.net Proteolysis-Targeting Chimeras (PROTACs) are at the heart of this strategy. arxiv.org These heterobifunctional molecules consist of two ligands—one binding to a target protein and the other to an E3 ubiquitin ligase—connected by a chemical linker. nih.govexplorationpub.com

The linker is not merely a spacer but plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. nih.gov The length, composition, and attachment points of the linker are all crucial parameters that influence the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase). explorationpub.com The field is rapidly moving beyond simple alkyl and PEG chains towards more sophisticated and functional linker designs. nih.gov

Linkers incorporating flexible and hydrophilic units, such as the ethoxyethoxy motif found in 2-(2-Ethoxyethoxy)ethyl carbamate, are of significant interest. These features can enhance solubility and cell permeability, which are common challenges in PROTAC development. Research has shown that even subtle changes in linker length, such as the addition of a single ethylene (B1197577) glycol unit, can switch the degradation selectivity between different protein targets. nih.gov Generally, longer linkers have often been associated with more efficient protein degradation. explorationpub.com The design of novel linkers is a key strategy to expand the range of proteins that can be targeted for degradation, including those previously considered "undruggable". nih.govarxiv.org

Exploration of Novel Material Science Applications for Ethoxyethoxy Carbamate Architectures

The carbamate linkage is the defining feature of polyurethanes, a highly versatile class of polymers. The specific properties of a polyurethane are determined by the molecular structure of its constituent diisocyanates and polyols. By incorporating an ethoxyethoxy ethyl carbamate architecture into a polymer backbone, it is possible to design new materials with tailored properties.

The ethoxyethoxy group imparts flexibility and hydrophilicity. Materials incorporating this structure could therefore be explored for applications requiring these characteristics, such as:

Biocompatible Coatings: For medical devices, where flexibility and water compatibility are essential.

Advanced Hydrogels: The hydrophilic chains could enhance water absorption and retention, useful for drug delivery or tissue engineering scaffolds.

Sequence-Defined Polymers: Carbamates are being investigated as backbones for abiotic, sequence-defined polymers. acs.orgresearchgate.net Unlike traditional polymers, these have a precisely controlled sequence of monomers, allowing for the creation of materials that can fold into specific structures with unique functions, similar to proteins. researchgate.net The ethoxyethoxy motif could be a valuable building block in designing such functional materials. researchgate.net

The precursor molecule, 2-(2-Ethoxyethoxy)ethanol, is already widely used as a solvent in paints, inks, and cosmetics due to its favorable properties. wikipedia.org Polymerizing monomers based on this compound could translate these desirable solvent properties into a solid material's bulk properties.

Advanced Computational Design and Prediction of Carbamate Reactivity and Functional Behavior

Computational chemistry is becoming an indispensable tool for accelerating the design of new molecules and materials. scienceopen.com For carbamate-containing systems, advanced computational methods can provide deep insights into their structure, reactivity, and function, guiding experimental efforts.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are routinely used to investigate the potential energy surface of chemical reactions, helping to predict reaction pathways and reactivity. scienceopen.com For carbamates, DFT has been combined with spectroscopic methods (like IR and NMR) to understand their conformational preferences. acs.orgresearchgate.net Studies have revealed that carbamates are more rigid than corresponding peptide bonds and can adopt stable cis configurations, which has significant implications for the design of folded polymers. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into the flexibility of linker chains in PROTACs or the interaction of a carbamate-containing material with its environment.

Machine Learning (ML): ML is an emerging tool in PROTAC design. arxiv.org Generative models can be trained on existing data to design novel linkers with optimized properties, moving beyond the traditional trial-and-error approach and accelerating the discovery of potent protein degraders. arxiv.org

These computational tools allow for the in silico screening of virtual libraries of carbamate architectures, whether for linker design in PROTACs or for predicting the properties of novel polymers. This predictive power significantly reduces the time and resources required for experimental synthesis and testing. nih.govpurdue.edu

Table 2: Computational Methods in Carbamate Research

| Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Predicting reaction pathways, analyzing molecular structure and conformation. acs.orgscienceopen.com | Understanding reaction feasibility, identifying stable conformers (cis/trans), predicting spectroscopic properties. researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules and their interactions. | Assessing linker flexibility in PROTACs, modeling polymer chain folding, studying interactions with solvents or biological targets. |

| Machine Learning (ML) | De novo design of molecules with desired properties. arxiv.org | Accelerating the design of optimal PROTAC linkers, predicting physicochemical properties. arxiv.org |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(2-Ethoxyethoxy)ethyl carbamate and its derivatives, and how are reaction conditions optimized for yield and purity?

- Methodological Answer: Synthesis typically involves carbamate-forming reactions, such as coupling ethoxyethanol derivatives with chloroformates or isocyanates. For example, sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP) is synthesized using oligoether chains under controlled conditions, where solvent polarity (e.g., non-polar solvents like hexane) and temperature (25–60°C) are optimized to minimize side reactions . Ethyl carbamate derivatives are synthesized via stepwise reactions with amines, requiring precise stoichiometric ratios and catalysts (e.g., triethylamine) to enhance yields . Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.